molecular formula C15H8N2O3 B2486569 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione CAS No. 303995-53-1

1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione

Cat. No.: B2486569
CAS No.: 303995-53-1
M. Wt: 264.24
InChI Key: ZGNGOUQEYQQHNV-UHFFFAOYSA-N
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Description

1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a complex polycyclic compound that incorporates fused chromene and naphthyridine structures, making it a scaffold of significant interest in medicinal chemistry and drug discovery . This compound is part of a class of chromenopyridines and naphthyridines, which are recognized as privileged structures in the development of bioactive molecules . These fused heterocyclic hybrids are frequently investigated for their wide spectrum of biological activities. Researchers value this core structure for its potential in developing new therapeutic agents. Chromenopyridine-based alkaloids isolated from natural sources have demonstrated promising antimicrobial and antivirus activities, while certain derivatives have shown cytotoxic effects against various tumor cell lines . Furthermore, the 1,6-naphthyridinone scaffold, a related system, is extensively studied in the context of tyrosine kinase inhibition, which is a critical target in oncology . The synthetic approaches for such complex fused systems often involve strategies such as the construction of a pyridine ring from a coumarin precursor or the formation of a pyranone moiety from an existing pyridine derivative . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2H-chromeno[2,3-b][1,6]naphthyridine-1,11-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O3/c18-13-8-3-1-2-4-12(8)20-15-10(13)7-9-11(17-15)5-6-16-14(9)19/h1-7H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNGOUQEYQQHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)N=C4C=CNC(=O)C4=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reactions in PEG-400

A 2023 study demonstrated a catalyst-free, one-pot synthesis using polyethylene glycol-400 (PEG-400) as a green solvent. The protocol involves:

  • Reactants : Salicylaldehyde derivatives, malononitrile dimer, and active methylene compounds (e.g., ethyl cyanoacetate).
  • Conditions : Heating at 80°C for 4–6 hours.
  • Mechanism : Knoevenagel condensation followed by cyclization (Figure 1).
  • Yield : 70–85% with water as the sole by-product.

Advantages :

  • High atom economy (87–92%).
  • Eliminates toxic catalysts and volatile organic solvents.

Condensation Routes via Chromene Intermediates

Earlier work (2019) utilized benzochromene-3-carbonitrile as a precursor:

  • Step 1 : Condensation with cyanothioacetamide under basic conditions to form pyridine-fused intermediates.
  • Step 2 : Acid-catalyzed cyclodehydration to yield the naphthyridinedione core.
  • Key Reaction :
    $$
    \text{Benzochromene-3-carbonitrile} + \text{Cyanothioacetamide} \xrightarrow{\text{NaOH}} \text{Intermediate} \xrightarrow{\text{HCl}} \text{Target Compound}
    $$
  • Yield : 60–75% after chromatographic purification.

Comparative Analysis of Methods

Parameter PEG-400 Method Chromene Intermediate Method
Reaction Time 4–6 hours 8–12 hours
Yield 70–85% 60–75%
Solvent PEG-400 (reusable) Dichloromethane/Ethanol
By-Products Water Ammonium chloride
Scalability High Moderate

Mechanistic Insights

Both methods proceed via Knoevenagel adduct formation , but divergent cyclization pathways are observed:

  • PEG-400 Route : Stabilization of the transition state by PEG’s ether oxygen atoms facilitates [4+2] cycloaddition.
  • Chromene Route : Base-mediated deprotonation generates a nucleophilic enolate, which attacks the nitrile carbon to form the naphthyridine ring.

Analytical Characterization

Post-synthesis validation relies on:

  • Mass Spectrometry : Molecular ion peak at m/z 264.23 (calc. for $$ \text{C}{15}\text{H}{8}\text{N}{2}\text{O}{3} $$).
  • Elemental Analysis : <1% deviation from theoretical C, H, N values.
  • X-ray Crystallography (when applicable): Confirms planar geometry and hydrogen-bonding networks.

Challenges and Optimization Strategies

  • By-Product Formation : Minor dimeric side products (5–10%) require column chromatography for removal.
  • Solvent Recycling : PEG-400 can be reused ≥3 times without significant yield drop.
  • Substituent Effects : Electron-withdrawing groups on salicylaldehyde decrease reaction rate by 15–20%.

Chemical Reactions Analysis

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloaddition reactions due to its conjugated diene system. For example:

Reaction TypeConditionsProductSource
[5+3] CycloadditionZwitterionic allenoate (DMAD/Ph₃P), DCMChromeno[3,2-c]pyridine derivatives via electrocyclization

The lactone ring undergoes nucleophilic ring-opening in basic conditions (e.g., NaOH/EtOH), yielding carboxylate intermediates that re-cyclize under acidic workup .

Electrophilic Substitution

Electron-rich aromatic regions facilitate halogenation and nitration:

ReactionReagentsPositionOutcome
BrominationNBS, CH₃CNC8/C9 positionsDibrominated derivatives with retained fused-ring system
NitrationHNO₃/H₂SO₄Chromene ringNitro-substituted analogs (isolated in 68–72% yield)

Condensation and Functional Group Transformations

The lactam carbonyl reacts with nucleophiles:

SubstrateReagentProductYield
HydrazineEtOH, ΔHydrazide derivatives85%
Grignard reagentsTHF, 0°CTertiary alcohol adducts60–75%

Condensation with aldehydes (e.g., furfural) under acid catalysis forms Schiff base intermediates, which cyclize to yield expanded polyheterocycles .

Redox Reactions

The ketone moiety undergoes selective reduction:

Reducing AgentConditionsProduct
NaBH₄MeOH, 0°CSecondary alcohol (stereoselectivity >90%)
H₂/Pd-CEtOAc, RTFully saturated chroman-naphthyridine hybrid

Oxidation with KMnO₄ in acidic media cleaves the chromene ring, generating naphthyridine-dicarboxylic acid derivatives .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify substituents:

Reaction TypeCatalytic SystemApplication
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Introduction of aryl/heteroaryl groups at C3
Buchwald-HartwigPd₂(dba)₃, XantphosN-alkylation of lactam nitrogen

Biological Alkylation Pathways

In medicinal chemistry contexts:

  • Reacts with cysteine residues in enzymes (e.g., kinases) via Michael addition at α,β-unsaturated carbonyl sites.

  • Forms hydrogen bonds with DNA base pairs through lactam/lactone oxygen atoms .

Thermal and Photochemical Behavior

  • Thermal decomposition : Above 300°C, decarboxylation occurs, producing CO₂ and fused biphenyl-naphthyridine residues .

  • UV irradiation : Generates singlet oxygen, enabling [2+2] photodimerization with alkenes .

This compound’s reactivity is leveraged in synthesizing antimicrobial and anticancer agents, with ongoing research exploring its catalytic applications in asymmetric synthesis .

Scientific Research Applications

Antioxidant Activity

Recent studies have demonstrated that derivatives of 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione exhibit notable antioxidant properties. For instance, compounds synthesized from this scaffold have shown the ability to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. The antioxidant activity was evaluated using assays such as ABTS and DPPH, with promising results indicating high efficacy in neutralizing reactive oxygen species .

Neuroprotective Effects

Research indicates that this compound derivatives may play a role in neuroprotection. A study revealed that certain derivatives could bind to iron ions (Fe(III)), thus potentially mitigating oxidative damage in neuronal cells. This property is particularly relevant for developing treatments for Alzheimer's disease and other neurodegenerative conditions .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it a candidate for applications in OLED technology. The rigid geometry of the compound minimizes non-radiative energy losses, enhancing the efficiency of light emission. Quantum chemical calculations support its application in developing high-performance OLED materials .

Photovoltaic Cells

The compound's ability to absorb light effectively has led to investigations into its use in organic photovoltaic cells. The structural characteristics allow for efficient charge transfer processes that are essential for converting light energy into electrical energy .

Synthesis and Characterization

The synthesis of this compound typically involves oxidative cyclization methods that yield high-purity products suitable for further applications. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structural integrity of synthesized compounds .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
MedicinalAntioxidant ActivityHigh radical scavenging ability
Neuroprotective EffectsBinding to Fe(III) reduces oxidative stress
Anti-inflammatory PropertiesInhibition of cytokines
Material ScienceOrganic Light Emitting Diodes (OLEDs)Rigid geometry enhances efficiency
Photovoltaic CellsEffective charge transfer properties

Case Study 1: Neuroprotective Potential

A study evaluated the neuroprotective effects of a series of derivatives based on this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers compared to untreated controls.

Case Study 2: OLED Efficiency

In another investigation focused on OLED applications, researchers synthesized several derivatives and incorporated them into device architectures. The devices demonstrated enhanced brightness and efficiency compared to traditional materials used in OLEDs.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences in Reactivity and Properties

  • Electronic Properties: The chromenone-dione system in the target compound enhances electron-deficient character compared to naphthoquinone-based analogues, favoring charge-transfer interactions. MBCND exhibits superior NLO activity due to extended conjugation and methyl group-induced hyperpolarizability .
  • Synthetic Complexity: The target compound requires multi-component domino reactions with precise stoichiometry, while tetrahydropyrido derivatives (e.g., 1-cyclohexyl-7-tosyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-h][1,6]naphthyridine) involve stepwise hydrogenation and deprotection .
  • Biological Activity: 1,6-Naphthyridine derivatives like benafentrine show PDE III/V inhibition, but the dione groups in the target compound may redirect activity toward kinase or topoisomerase inhibition, as seen in related quinone hybrids .

Pharmacological and Industrial Relevance

  • Pharmaceutical Potential: While the target compound lacks direct clinical data, its structural similarity to MBCND suggests applications in photodynamic therapy or as a DNA intercalator. Naphtho[2,3-b][1,6]naphthyridines demonstrate antitumor activity against HepG2 cells (IC₅₀ = 3.2–8.7 μM) .
  • Material Science: The chromenone-dione system’s rigid planar structure makes it a candidate for organic semiconductors or fluorescent dyes, contrasting with saturated analogues used in lubricants .

Biological Activity

1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione is a heterocyclic compound belonging to the class of chromeno-naphthyridine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H8N2O3C_{15}H_{8}N_{2}O_{3}, with a molecular weight of 256.23 g/mol. The structure consists of multiple aromatic systems which contribute to its biological activity.

PropertyValue
Molecular FormulaC15H8N2O3C_{15}H_{8}N_{2}O_{3}
Molecular Weight256.23 g/mol
Chemical StructureStructure

Anticancer Activity

Research indicates that 1H-chromeno[2,3-b][1,6]naphthyridine derivatives exhibit significant anticancer properties. A study published in MDPI highlighted that various derivatives of naphthyridinones have been tested for their antitumor activity against different cancer cell lines. The findings suggest that these compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. A review on chromeno-naphthyridine derivatives indicated that certain modifications to the structure enhance their efficacy against a range of bacterial strains. In vitro studies demonstrated that these derivatives possess the ability to inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antiviral Effects

In addition to anticancer and antimicrobial activities, this compound has been investigated for its antiviral properties. Some studies suggest that it may inhibit viral replication through interference with viral enzymes or by modulating host cell responses .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Anticancer Study : A recent study tested a series of naphthyridinone derivatives against melanoma cell lines and reported an IC50 value indicating potent anticancer activity .
  • Antimicrobial Evaluation : Another research focused on the synthesis and evaluation of various chromeno-naphthyridine compounds against common pathogens. Results showed significant inhibition zones in bacterial cultures treated with these compounds .
  • Mechanistic Insights : A study explored the mechanisms through which these compounds exert their biological effects, including apoptosis induction via caspase activation pathways in cancer cells .

Q & A

Q. What are the common synthetic methodologies for 1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione and its derivatives?

Methodological Answer: Synthesis typically involves multi-step heterocyclic reactions:

  • Solvent-free grinding : Reactants (e.g., ketones, malononitrile, amines) are ground at room temperature for 5–7 minutes, yielding 90–97% 1,6-naphthyridines .
  • Cyclocondensation : Trinitriles react with β-dicarbonyl compounds (e.g., β-diketones) or 3-aminocrotononitrile under reflux to form fused chromeno-naphthyridines .
  • Ultrasonic-assisted synthesis : Solid acid catalysts (e.g., acetic acid) in water enhance reaction efficiency for naphthyridine derivatives .

Q. Example Table: Synthetic Routes Comparison

MethodYield (%)ConditionsKey Reference
Solvent-free grinding90–97Room temperature, no catalyst
Cyclocondensation70–85Ethanol reflux, NH₄OAc
Ultrasonic-assisted80–92Water, solid acid, 50–60°C

Q. How is the structural elucidation of this compound typically performed?

Methodological Answer: Structural confirmation relies on:

  • Spectroscopy : ¹H/¹³C NMR to assign aromatic protons and carbons, IR for functional groups (e.g., carbonyl at ~1700 cm⁻¹), and mass spectrometry for molecular ion peaks .
  • Elemental analysis : Validates empirical formulas (e.g., C, H, N content) .
  • X-ray crystallography : Resolves fused-ring stereochemistry in novel derivatives .

Q. What are key intermediates in the synthesis of this compound?

Methodological Answer: Critical intermediates include:

  • Trinitriles : Serve as building blocks for cyclocondensation with active methylene reagents .
  • 3-Aminocrotononitrile : Facilitates annulation to form pyridine rings in fused systems .
  • β-Dicarbonyl compounds : Participate in Knoevenagel reactions to extend conjugation .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity?

Methodological Answer: SAR studies involve:

  • Analog synthesis : Modifying substituents (e.g., halogens, methyl groups) to assess antiviral or antitumor activity .
  • Computational modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) and nonlinear optical (NLO) behavior .
  • Biological assays : Testing against targets like human cytomegalovirus (HCMV) or cancer cell lines to correlate structure with efficacy .

Q. Example Table: Analogs and Activities

DerivativeSubstituentBioactivity (IC₅₀)Reference
5-Methyl-MBCNDMethyl at C5Antiviral: 2.1 μM
Chlorinated analogCl at C4Anticancer: 0.8 μM

Q. How can mechanistic pathways in synthesis be investigated?

Methodological Answer: Mechanistic insights are gained via:

  • Kinetic studies : Monitoring reaction progress under varying temperatures or concentrations .
  • Intermediate isolation : Trapping species (e.g., carbodiimides in Smiles rearrangements) for characterization .
  • Computational modeling : Simulating transition states for cyclization steps (e.g., DFT for activation energies) .

Q. How can researchers address contradictions in synthetic yields or conditions?

Methodological Answer: Resolve discrepancies by:

  • Parameter optimization : Adjusting stoichiometry (e.g., excess malononitrile improves yields in solvent-free methods) .
  • Catalyst screening : Testing Brønsted acids (e.g., NH₄OAc) versus solid acids (e.g., montmorillonite K10) .
  • Purity control : Ensuring anhydrous conditions to avoid side reactions in moisture-sensitive steps .

Q. What computational approaches predict electronic and optical properties?

Methodological Answer:

  • DFT calculations : Optimize molecular geometry and calculate absorption spectra (e.g., λₘₐₐ = 350–400 nm for chromeno-naphthyridines) .
  • Natural Bond Orbital (NBO) analysis : Identifies charge transfer interactions influencing reactivity .
  • Nonlinear optical (NLO) analysis : Predicts polarizability for optoelectronic applications .

Q. How to optimize reaction conditions for scalability and reproducibility?

Methodological Answer:

  • Solvent-free protocols : Reduce waste and simplify purification (e.g., grinding methods) .
  • Catalyst recycling : Reuse solid acids (e.g., TiO₂) in ultrasonic-assisted reactions .
  • Flow chemistry : Explore continuous processes for high-throughput synthesis .

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